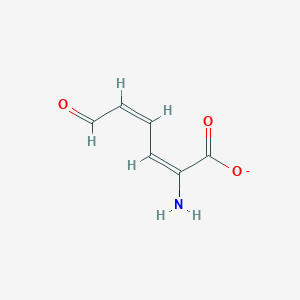

2-Aminomuconate 6-semialdehyde(1-)

描述

属性

分子式 |

C6H6NO3- |

|---|---|

分子量 |

140.12 g/mol |

IUPAC 名称 |

(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate |

InChI |

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+ |

InChI 键 |

QCGTZPZKJPTAEP-REDYYMJGSA-M |

SMILES |

C(=CC=O)C=C(C(=O)[O-])N |

手性 SMILES |

C(=C\C=O)\C=C(/C(=O)[O-])\N |

规范 SMILES |

C(=CC=O)C=C(C(=O)[O-])N |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₇NO₃

- Molecular Weight : 141.12 g/mol

- CAS Number : 245128-91-0

- Synonyms : 2-aminomuconic semialdehyde, 2-aminomuconate semialdehyde

2-Aminomuconate 6-semialdehyde is characterized by its 2-amino substituent and is classified as a muconic semialdehyde. It serves as a conjugate base of the corresponding acid form, highlighting its role in acid-base chemistry within biological systems .

Tryptophan Metabolism

One of the primary applications of 2-aminomuconate 6-semialdehyde is in the metabolism of tryptophan. In this context, it acts as an intermediate in the catabolic pathway leading to the formation of various metabolites, including picolinic acid. The enzymatic conversion of tryptophan involves several steps where 2-aminomuconate plays a crucial role as a substrate for specific enzymes .

Microbial Biodegradation

The compound has been extensively studied for its involvement in the biodegradation of aromatic compounds. For example, Pseudomonas pseudoalcaligenes utilizes 2-aminomuconate 6-semialdehyde in the degradation of nitrobenzene and its derivatives. The enzyme 2-aminomuconate deaminase (AmnE) hydrolyzes this compound to produce 4-oxalocrotonate, which further enters the Krebs cycle . This pathway not only illustrates the compound's role in microbial metabolism but also highlights its potential for bioremediation applications.

Enzyme Characterization

Research has identified various enzymes that interact with 2-aminomuconate 6-semialdehyde:

- 2-Aminomuconate Deaminase (AmnE) : Catalyzes the conversion of 2-aminomuconate to 4-oxalocrotonate.

- 2-Aminomuconic 6-Semialdehyde Dehydrogenase (AmnC) : Converts the semialdehyde into other metabolic intermediates.

These enzymes are part of tightly regulated gene clusters that facilitate efficient degradation pathways, underscoring their importance in microbial physiology and potential industrial applications .

Case Study: Biodegradation of Nitrobenzene

A significant study demonstrated the role of Pseudomonas pseudoalcaligenes in degrading nitrobenzene through a series of enzymatic reactions involving 2-aminomuconate 6-semialdehyde. The research highlighted how this compound acts as an unstable intermediate that is rapidly converted into more stable products via enzymatic action. The study utilized high-pressure liquid chromatography and nuclear magnetic resonance to confirm product identities, showcasing the analytical techniques employed to study these pathways .

Case Study: Enzyme Structure and Function

Another research effort focused on elucidating the structure of AmnE from Pseudomonas sp. AP–3. The crystal structure revealed insights into how this enzyme specifically recognizes and processes 2-aminomuconate. Understanding these structural details can inform biotechnological applications where enzyme efficiency and specificity are critical .

准备方法

Protocol for Coupled Synthesis:

-

Enzyme Preparation :

-

Reaction Setup :

-

Stabilization :

Recombinant Enzyme Systems

Heterologous expression in Escherichia coli has streamlined 2-AMS production:

Cloning and Expression:

Advantages:

Analytical and Isolation Techniques

Chromatographic Isolation:

-

Anion Exchange Chromatography :

-

HPLC Validation :

常见问题

Q. What metabolic pathways involve 2-Aminomuconate 6-Semialdehyde (2-AMS), and how do they contribute to NAD+ biosynthesis?

2-AMS is a key intermediate in the kynurenine pathway of tryptophan catabolism. It is produced via enzymatic oxidation of 3-hydroxyanthranilic acid (3-HAA) by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . In mammals, 2-AMS spontaneously cyclizes to quinolinic acid (QA), a precursor for NAD+ synthesis via QPRT (quinolinate phosphoribosyltransferase) . In bacteria like Pseudomonas spp., 2-AMS is enzymatically oxidized to 2-aminomuconate by 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC), a step critical for biodegradation of aromatic pollutants .

Methodological Insight : To map pathway flux, use isotope-labeled tryptophan (e.g., -Trp) and track intermediates via LC-MS/MS. Knockout models (e.g., HAAO) can validate enzyme roles .

Q. What methodologies are recommended for detecting and quantifying 2-AMS in biological samples?

Due to its instability, 2-AMS requires rapid derivatization (e.g., with o-phenylenediamine for fluorescence detection) or immediate analysis. Common techniques include:

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phase (e.g., 0.1% formic acid in acetonitrile/water). Limit of detection (LOD): ~10 nM .

- LC-MS/MS : Electrospray ionization (ESI-) in MRM mode (precursor ion m/z 156 → product ions m/z 138, 110). Use deuterated internal standards for quantification .

Critical Note : Store samples at -80°C with protease inhibitors to prevent degradation. Avoid freeze-thaw cycles .

Q. How is 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC) purified and characterized?

AmnC is purified via ammonium sulfate precipitation (30–50% saturation) followed by hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC). Key properties:

- Molecular weight : 57 kDa (monomer), 160 kDa (native tetramer) .

- Optimal pH : 7.3, with NAD+ as cofactor .

- Substrate specificity : Oxidizes 2-AMS (Kₘ = 12 µM) and analogs like 2-hydroxymuconate semialdehyde (Kₘ = 18 µM) .

Protocol : Assay activity by monitoring NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in 50 mM Tris-HCl buffer .

Advanced Research Questions

Q. How can researchers address the instability of 2-AMS during in vitro experiments?

2-AMS degrades rapidly via non-enzymatic cyclization (t₁/₂ < 30 min at 25°C). Mitigation strategies:

- Low-temperature workflows : Perform reactions at 4°C and use cold buffers .

- Stabilizing agents : Add 1 mM EDTA to chelate metal ions that accelerate degradation .

- In situ generation : Use purified HAAO to produce 2-AMS immediately before assays .

Validation : Monitor degradation via time-course HPLC and adjust protocols to limit exposure >30 min .

Q. What structural features of AmnC are critical for its enzymatic activity?

AmnC’s tetrameric assembly (homotetramer) is essential for NAD+ binding and catalysis. Key structural motifs:

Q. Experimental Approaches :

Q. How can discrepancies in 2-AMS metabolic roles (fungal vs. bacterial pathways) be resolved?

In fungi (e.g., Aspergillus terreus), 2-AMS is linked to picolinic acid synthesis via non-enzymatic decay, contradicting bacterial NAD+ pathways . To resolve:

Gene cluster analysis : Compare fungal ACMSD/AMSDH homologs with bacterial operons (e.g., amnABCDEFGH) .

Enzyme assays : Test fungal lysates for QA vs. 2-aminomuconate production using -3-HAA .

Metabolomics : Profile end products (e.g., NAD+, picolinate) under varying O₂ levels .

Key Finding : Fungi lack functional QPRT, redirecting 2-AMS to secondary metabolites .

Q. What analytical challenges arise in distinguishing 2-AMS from structural isomers?

2-AMS shares m/z with isomers like 2-hydroxymuconate semialdehyde. Solutions:

- Derivatization : Use hydrazine probes to form unique adducts (e.g., 2-AMS hydrazone m/z 213) .

- Chromatographic separation : Optimize gradient elution (e.g., 5–40% acetonitrile over 20 min) to resolve peaks .

- Tandem MS : Compare fragmentation patterns (e.g., 2-AMS loses CO₂ (m/z 156 → 112), unlike isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。